5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole
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Overview
Description
5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a chloromethyl group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichlorobenzohydrazide with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or receptors critical for the survival of pathogens or cancer cells. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inactivation of these targets. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole: Lacks the dichlorophenyl substitution, which may affect its biological activity and chemical reactivity.
3-(2,6-Dichlorophenyl)-1,2,4-oxadiazole: Lacks the chloromethyl group, which may influence its ability to undergo substitution reactions.
5-Methyl-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a chloromethyl group, which may alter its reactivity and applications.
Uniqueness
5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and dichlorophenyl groups. These substituents confer distinct chemical properties, such as enhanced reactivity in substitution reactions and potential for strong interactions with biological targets. This combination of features makes the compound a valuable candidate for various scientific and industrial applications.
Properties
IUPAC Name |
5-(chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2O/c10-4-7-13-9(14-15-7)8-5(11)2-1-3-6(8)12/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKHQFLBFDOPKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=N2)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384035 |
Source
|
Record name | 5-(chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117762-99-9 |
Source
|
Record name | 5-(chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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